molecular formula C9H12BBrO2 B1373825 2-Bromo-4-isopropylphenylboronic acid CAS No. 2096338-86-0

2-Bromo-4-isopropylphenylboronic acid

Cat. No. B1373825
CAS RN: 2096338-86-0
M. Wt: 242.91 g/mol
InChI Key: YEHIZUUXYLXRNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of research. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Chemical Reactions Analysis

Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly utilized in diverse areas of research. One of the key areas is their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . Boronic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Separation Technologies

Boronic acids have been used in separation technologies . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Cross-Coupling Reactions

Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Catalysis

Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in catalysis . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Polymer or Optoelectronics Materials

Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Future Directions

Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly being used in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of 2-Bromo-4-isopropylphenylboronic acid could be in these areas.

properties

IUPAC Name

(2-bromo-4-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHIZUUXYLXRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(C)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230645
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropylphenylboronic acid

CAS RN

2096338-86-0
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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